4,7beta-Dimethyl-4-azacholestan-3-one 4,7beta-Dimethyl-4-azacholestan-3-one MK-386 is a potent and selective human type-1 5alpha-reductase inhibitor.
Brand Name: Vulcanchem
CAS No.: 158493-17-5
VCID: VC0535641
InChI: InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1
SMILES: CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C
Molecular Formula: C28H49NO
Molecular Weight: 415.7 g/mol

4,7beta-Dimethyl-4-azacholestan-3-one

CAS No.: 158493-17-5

Inhibitors

VCID: VC0535641

Molecular Formula: C28H49NO

Molecular Weight: 415.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4,7beta-Dimethyl-4-azacholestan-3-one - 158493-17-5

CAS No. 158493-17-5
Product Name 4,7beta-Dimethyl-4-azacholestan-3-one
Molecular Formula C28H49NO
Molecular Weight 415.7 g/mol
IUPAC Name (1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one
Standard InChI InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1
Standard InChIKey XUTZDXHKQDPUMA-MVJJLJOTSA-N
Isomeric SMILES C[C@H]1C[C@@H]2[C@](CCC(=O)N2C)([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCCC(C)C)C
SMILES CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C
Canonical SMILES CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C
Appearance Solid powder
Description MK-386 is a potent and selective human type-1 5alpha-reductase inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4,7beta-dimethyl-4-azacholestan-3-one
MK 386
MK-386
Reference 1: Bühler P, Fischer T, Wolf P, Gierschner D, Schultze-Seemann W, Wetterauer U, Elsässer-Beile U. Comparison of gene expression in LNCaP prostate cancer cells after treatment with bicalutamide or 5-alpha-reductase inhibitors. Urol Int. 2010;84(2):203-11. doi: 10.1159/000277600. Epub 2010 Mar 4. PubMed PMID: 20215827.
2: Festuccia C, Gravina GL, Muzi P, Pomante R, Angelucci A, Vicentini C, Bologna M. Effects of dutasteride on prostate carcinoma primary cultures: a comparative study with finasteride and MK386. J Urol. 2008 Jul;180(1):367-72. doi: 10.1016/j.juro.2008.02.036. Epub 2008 May 22. PubMed PMID: 18499161.
3: Liu S, Yamauchi H. Different patterns of 5alpha-reductase expression, cellular distribution, and testosterone metabolism in human follicular dermal papilla cells. Biochem Biophys Res Commun. 2008 Apr 18;368(4):858-64. doi: 10.1016/j.bbrc.2008.01.130. Epub 2008 Feb 5. PubMed PMID: 18258185.
4: Seiffert K, Seltmann H, Fritsch M, Zouboulis CC. Inhibition of 5alpha-reductase activity in SZ95 sebocytes and HaCaT keratinocytes in vitro. Horm Metab Res. 2007 Feb;39(2):141-8. PubMed PMID: 17326010.
5: Festuccia C, Angelucci A, Gravina GL, Muzi P, Vicentini C, Bologna M. Effects of 5 alpha reductase inhibitors on androgen-dependent human prostatic carcinoma cells. J Cancer Res Clin Oncol. 2005 Apr;131(4):243-54. Epub 2005 Jan 14. PubMed PMID: 15650886.
6: Steckelbroeck S, Watzka M, Reichelt R, Hans VH, Stoffel-Wagner B, Heidrich DD, Schramm J, Bidlingmaier F, Klingmüller D. Characterization of the 5alpha-reductase-3alpha-hydroxysteroid dehydrogenase complex in the human brain. J Clin Endocrinol Metab. 2001 Mar;86(3):1324-31. PubMed PMID: 11238528.
7: Kuhlmann K, Bühler H, Ragosch V, Halis G, Weitzel HK, Hundertmark S. Kinetic studies on rabbit liver glucocorticoid 5alpha-reductase. Horm Metab Res. 2000 Jan;32(1):20-5. PubMed PMID: 10727009.
8: Steckelbroeck S, Heidrich DD, Stoffel-Wagner B, Hans VH, Schramm J, Bidlingmaier F, Klingmüller D. Characterization of aromatase cytochrome P450 activity in the human temporal lobe. J Clin Endocrinol Metab. 1999 Aug;84(8):2795-801. Erratum in: J Clin Endocrinol Metab 1999 Dec;84(12):4606. PubMed PMID: 10443682.
9: Altenburger R, Kissel T. The human keratinocyte cell line HaCaT: an in vitro cell culture model for keratinocyte testosterone metabolism. Pharm Res. 1999 May;16(5):766-71. PubMed PMID: 10350023.
10: Constanzer ML, Chavez CM, Matuszewski BK, Carlin J, Graham D. Low level determination of a novel 4-azasteroid and its carboxylic acid metabolite in human plasma and semen using high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. J Chromatogr B Biomed Sci Appl. 1997 May 23;693(1):117-29. PubMed PMID: 9200525.
11: Schwartz JI, Tanaka WK, Wang DZ, Ebel DL, Geissler LA, Dallob A, Hafkin B, Gertz BJ. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen. J Clin Endocrinol Metab. 1997 May;82(5):1373-7. PubMed PMID: 9141518.
12: Ye F, Imamura K, Imanishi N, Rhodes L, Uno H. Effects of topical antiandrogen and 5-alpha-reductase inhibitors on sebaceous glands in male fuzzy rats. Skin Pharmacol. 1997;10(5-6):288-97. PubMed PMID: 9449168.
13: Schwartz JI, Van Hecken A, De Schepper PJ, De Lepeleire I, Lasseter KC, Shamblen EC, Winchell GA, Constanzer ML, Chavez CM, Wang DZ, Ebel DL, Justice SJ, Gertz BJ. Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men. J Clin Endocrinol Metab. 1996 Aug;81(8):2942-7. PubMed PMID: 8768856.
14: Ellsworth K, Azzolina B, Baginsky W, Bull H, Chang B, Cimis G, Mitra S, Toney J, Bakshi RK, Rasmusson GR, Tolman RL, Harris GS. MK386: a potent, selective inhibitor of the human type 1 5alpha-reductase. J Steroid Biochem Mol Biol. 1996 Jul;58(4):377-84. PubMed PMID: 8903421.
15: Chen W, Zouboulis CC, Orfanos CE. The 5 alpha-reductase system and its inhibitors. Recent development and its perspective in treating androgen-dependent skin disorders. Dermatology. 1996;193(3):177-84. Review. PubMed PMID: 8944337.
16: Bakshi RK, Patel GF, Rasmusson GH, Baginsky WF, Cimis G, Ellsworth K, Chang B, Bull H, Tolman RL, Harris GS. 4,7 beta-Dimethyl-4-azacholestan-3-one (MK-386) and related 4-azasteroids as selective inhibitors of human type 1 5 alpha-reductase. J Med Chem. 1994 Nov 11;37(23):3871-4. PubMed PMID: 7966146.
PubChem Compound 9888107
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator